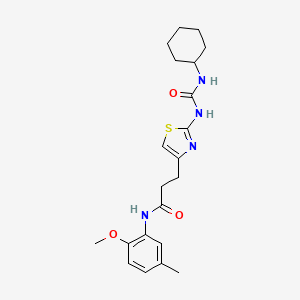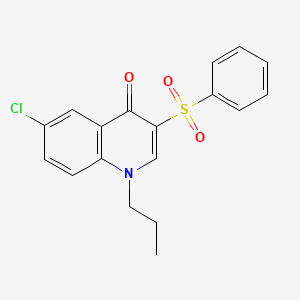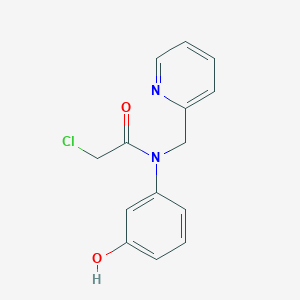
2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-2-ylmethyl)acetamide, also known as CHA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-2-ylmethyl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, this compound has been found to improve glucose metabolism and insulin sensitivity. In neurological disorder research, this compound has been investigated for its neuroprotective effects and potential as a treatment for Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-2-ylmethyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. In cancer cells, this compound has been shown to inhibit the Akt/mTOR signaling pathway and induce the expression of pro-apoptotic proteins. In diabetes research, this compound has been found to activate the AMPK signaling pathway and increase glucose uptake. In neurological disorder research, this compound has been shown to inhibit the formation of amyloid-beta plaques and reduce oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been found to induce apoptosis, inhibit cell cycle progression, and reduce cell migration and invasion. In diabetes research, this compound has been shown to improve glucose metabolism, increase insulin sensitivity, and reduce inflammation. In neurological disorder research, this compound has been shown to have neuroprotective effects, improve cognitive function, and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-2-ylmethyl)acetamide has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, this compound also has some limitations, such as its instability in acidic conditions and its potential to form insoluble aggregates.
Direcciones Futuras
There are several future directions for 2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-2-ylmethyl)acetamide research, including the development of more potent and selective analogs, the investigation of this compound's effects on other signaling pathways and cellular processes, and the evaluation of this compound's potential as a therapeutic agent in animal models and clinical trials. Additionally, the use of this compound as a tool compound for chemical biology studies and drug discovery efforts is an area of growing interest.
In conclusion, this compound is a chemical compound that has shown promise in scientific research for its potential therapeutic applications in various diseases. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new treatments for cancer, diabetes, and neurological disorders.
Métodos De Síntesis
The synthesis of 2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-2-ylmethyl)acetamide involves the reaction of 2-chloro-N-(pyridin-2-ylmethyl)acetamide with 3-hydroxybenzaldehyde in the presence of a base. The resulting product is then purified through recrystallization.
Propiedades
IUPAC Name |
2-chloro-N-(3-hydroxyphenyl)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-9-14(19)17(10-11-4-1-2-7-16-11)12-5-3-6-13(18)8-12/h1-8,18H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBWQQDIFUYZHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(C2=CC(=CC=C2)O)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

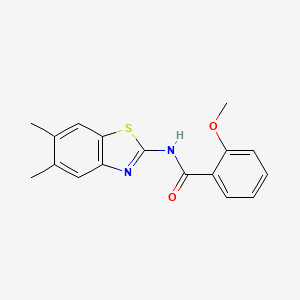
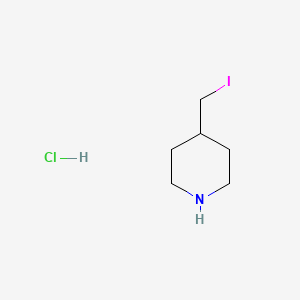
![1-(4-fluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide](/img/structure/B2841485.png)
![2-Chloro-6-ethyl-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyridine-4-carboxamide](/img/structure/B2841487.png)
![Methyl 3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylate](/img/structure/B2841488.png)
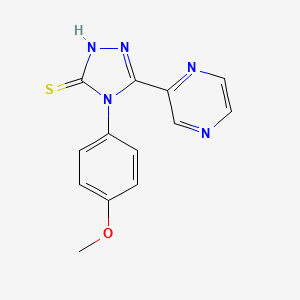
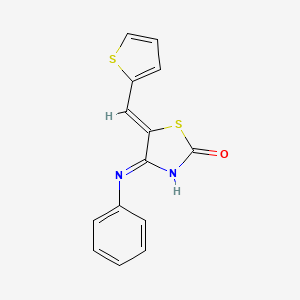

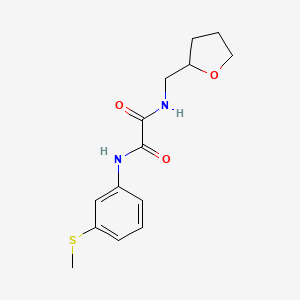
![6-(2-Fluorophenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2841496.png)
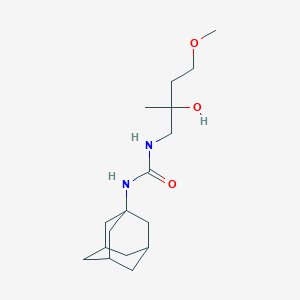
![3-Methyl-5-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2841498.png)
